2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
The compound “2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methoxybenzothiazole group, and a pyridinylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzothiazole and pyridine rings are aromatic and planar, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the ethylsulfonyl group might undergo nucleophilic substitution reactions, while the benzothiazole ring might participate in electrophilic aromatic substitution .Scientific Research Applications
Anticancer Activity
- Co(II) complexes of derivatives similar to the compound were synthesized and exhibited in vitro cytotoxicity against human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Studies
- Pyridine derivatives, including those related to the compound, demonstrated considerable antibacterial activity (Patel & Agravat, 2009).
Antimalarial and COVID-19 Drug Potential
- Sulfonamide derivatives, including compounds structurally similar to the one , showed promising antimalarial activity and were investigated for potential use as COVID-19 drugs (Fahim & Ismael, 2021).
Radiolabeling and Imaging Applications
- Derivatives of the compound were synthesized for potential use in Positron Emission Tomography (PET) imaging for cancer diagnosis (Wang, Gao, Miller, & Zheng, 2013).
Inhibitor of Vascular Endothelial Growth Factor
- Analogues of the compound were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2, which could have implications in cancer treatment (Borzilleri et al., 2006).
Serotonin Receptor Agonists
- Certain benzamide derivatives, including ones structurally related to the compound, have been investigated for their role as selective serotonin 4 receptor agonists (Sonda et al., 2004).
Synthesis and Characterization
- The synthesis and characterization of related compounds have been extensively studied, with applications in various fields such as intermediate production for other drugs (Yu, 2008).
Anticancer Agents with Low Toxicity
- Urea derivatives of the compound were synthesized and evaluated as anticancer agents with reduced toxicity (Xie et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-32(28,29)20-13-5-4-10-17(20)22(27)26(15-16-9-6-7-14-24-16)23-25-21-18(30-2)11-8-12-19(21)31-23/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRLADBJJONOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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